molecular formula C7H11NO B13176306 1-(Azetidin-3-yl)but-3-en-2-one

1-(Azetidin-3-yl)but-3-en-2-one

Cat. No.: B13176306
M. Wt: 125.17 g/mol
InChI Key: JUQOADSIAFFAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-3-yl)but-3-en-2-one is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)but-3-en-2-one can be achieved through several methods. One common approach involves the aza-Michael addition reaction, where an azetidine derivative reacts with an α,β-unsaturated carbonyl compound under basic conditions . Another method includes the alkylation of azetidines with suitable electrophiles, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted azetidine derivatives, which can be further utilized in different applications .

Comparison with Similar Compounds

1-(Azetidin-3-yl)but-3-en-2-one can be compared with other azetidine derivatives, such as:

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one

These compounds share similar structural features but differ in their substituents and biological activities.

Biological Activity

1-(Azetidin-3-yl)but-3-en-2-one is a heterocyclic compound characterized by its azetidine ring structure and a butenone moiety. This unique configuration lends itself to various biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Notably, derivatives of this compound have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cell division. This inhibition occurs through binding at the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Several studies have highlighted the potential of this compound as an anticancer agent. For instance:

  • In vitro Studies : The compound has shown significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity .
  • Mechanistic Insights : Research indicates that the compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .

Modulation of Receptors

This compound has been studied for its potential to modulate receptor functions. For example:

  • CCR6 Receptor Modulation : Compounds similar to this compound have been identified as effective modulators of the CCR6 receptor, which is implicated in inflammatory and autoimmune diseases. This suggests a broader therapeutic application beyond oncology.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
1-(Azetidin-2-yl)butan-2-oneAzetidine ring with a butanone groupDifferent position of carbonyl
1-(Pyrrolidin-3-yl)butan-2-onePyrrolidine ring instead of azetidineEnhanced stability due to larger ring
1-(Morpholinomethyl)butanoneMorpholine ring structureIncreased solubility
6-[5-(Azetidin-2-yloxy)pyridin]hexanoneContains an additional pyridine ringPotentially different receptor interactions

This table illustrates how the specific combination of azetidine and alkyne functionalities in this compound may confer distinct pharmacological properties not found in its analogs.

Case Study 1: Antitumor Activity in Mice

In a preclinical study, mice inoculated with MDA-MB-231 cells were treated with this compound over a period of 30 days. The results showed a significant reduction in tumor size compared to control groups, indicating effective antitumor activity .

Case Study 2: Inhibition of Tubulin Polymerization

Another study evaluated the compound's ability to inhibit tubulin polymerization using purified tubulin assays. The results demonstrated that 1-(Azetidin-3-yloxy)-butenone significantly decreased microtubule formation, further confirming its role as a colchicine-binding site inhibitor .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-(azetidin-3-yl)but-3-en-2-one

InChI

InChI=1S/C7H11NO/c1-2-7(9)3-6-4-8-5-6/h2,6,8H,1,3-5H2

InChI Key

JUQOADSIAFFAKV-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)CC1CNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.